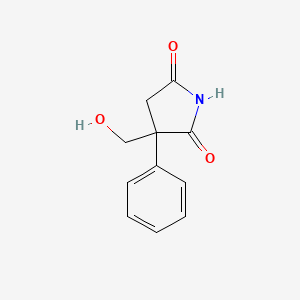
3-(Hydroxymethyl)-3-phenylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)-3-phenylpyrrolidine-2,5-dione is an organic compound that features a pyrrolidine ring substituted with a hydroxymethyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-3-phenylpyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of phenylacetic acid with formaldehyde and ammonia, followed by cyclization to form the pyrrolidine ring. The reaction conditions typically involve heating the reactants in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-3-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 3-(Carboxymethyl)-3-phenylpyrrolidine-2,5-dione.
Reduction: Formation of 3-(Hydroxymethyl)-3-phenylpyrrolidine-2,5-diol.
Substitution: Formation of substituted phenyl derivatives, such as 3-(Hydroxymethyl)-3-(bromophenyl)pyrrolidine-2,5-dione.
Scientific Research Applications
3-(Hydroxymethyl)-3-phenylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-3-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. Additionally, the phenyl group may interact with hydrophobic regions of proteins or other macromolecules, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
3-(Hydroxymethyl)-3-phenylpyrrolidine-2,5-dione: shares similarities with other pyrrolidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxymethyl group and a phenyl group on the pyrrolidine ring allows for diverse interactions and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
61837-72-7 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-(hydroxymethyl)-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO3/c13-7-11(6-9(14)12-10(11)15)8-4-2-1-3-5-8/h1-5,13H,6-7H2,(H,12,14,15) |
InChI Key |
PDISQNYNPYDSJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)C1(CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















